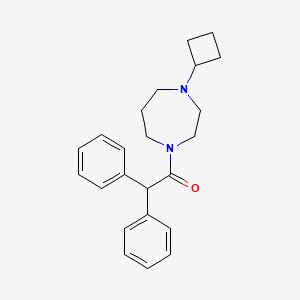

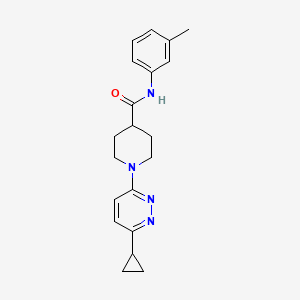

![molecular formula C12H13BrN2O B2452043 1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol CAS No. 305347-54-0](/img/structure/B2452043.png)

1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

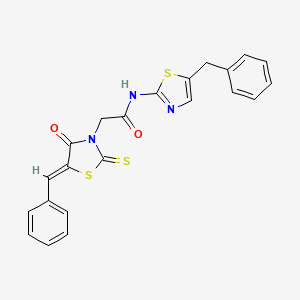

1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPEE is a benzimidazole derivative that contains a bromopropenyl group, making it a unique compound with interesting properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol and similar compounds have been synthesized and characterized, providing foundational knowledge for further application in material science and catalysis. For instance, the synthesis of benzimidazole derivatives through reactions involving bromopropenes has been documented, highlighting the importance of these reactions in forming complex molecular structures with potential applications in catalysis and material science (Dong-ping Li et al., 2012).

Metal Complex Formation

Research into the formation of metal complexes with benzimidazole derivatives, including 1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol, has revealed their potential in creating new materials with unique properties. For example, studies on the synthesis and characterization of zinc(II) complexes with benzimidazole-based ligands have shown the versatility of these compounds in forming metal-organic frameworks and catalysts (A. Tavman, 2006; Y. Tong, 2005).

Green Synthesis and Environmental Applications

Efforts to develop environmentally friendly synthesis methods for benzimidazole derivatives highlight the compound's relevance in sustainable chemistry. For instance, the use of water-soluble organocatalysts for synthesizing benzimidazole derivatives in ethanol reflects the push towards greener chemical processes, emphasizing the importance of these compounds in environmental science and green chemistry (C. Bhenki et al., 2016).

Antimicrobial and Antifungal Research

Benzimidazole derivatives, including those related to 1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol, have been explored for their antimicrobial and antifungal properties. Research into these compounds has shown potential for the development of new antifungal drugs, highlighting their importance in pharmaceutical research and development (S. Khabnadideh et al., 2012).

Catalysis and Chemical Reactions

Benzimidazole compounds have been utilized in catalysis, demonstrating their versatility in chemical reactions. For example, studies on the use of Brønsted acidic ionic liquids in esterification reactions have showcased the potential of benzimidazole derivatives in facilitating chemical transformations, contributing to advancements in catalysis and synthetic chemistry (T. Joseph et al., 2005).

Eigenschaften

IUPAC Name |

1-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-8(13)7-15-11-6-4-3-5-10(11)14-12(15)9(2)16/h3-6,9,16H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUKBIUTMYDFOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC(=C)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

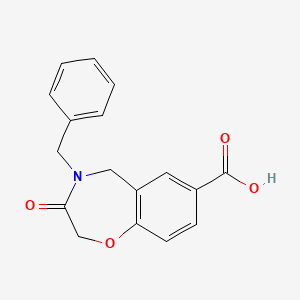

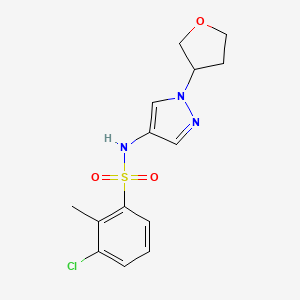

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2451962.png)

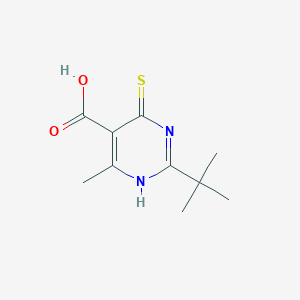

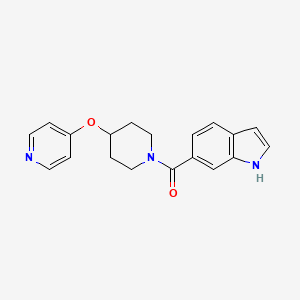

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)

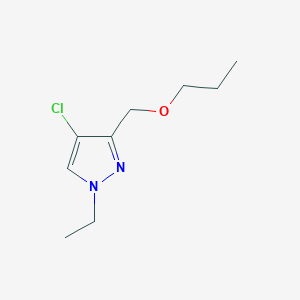

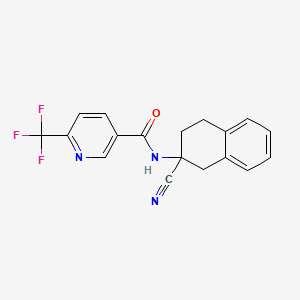

![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)

![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)